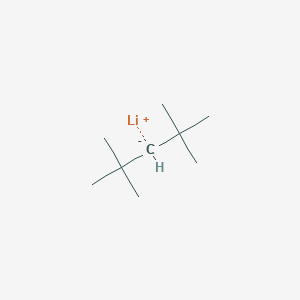
lithium;2,2,4,4-tetramethylpentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;2,2,4,4-tetramethylpentane is a chemical compound with the molecular formula C9H20Li. It is a lithium derivative of 2,2,4,4-tetramethylpentane, a branched alkane.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2,2,4,4-tetramethylpentane typically involves the reaction of 2,2,4,4-tetramethylpentane with a lithium reagent. One common method is the reaction of 2,2,4,4-tetramethylpentane with lithium metal in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous monitoring helps in maintaining the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Lithium;2,2,4,4-tetramethylpentane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form simpler hydrocarbons.
Substitution: The lithium atom can be substituted with other functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) are used for substitution reactions.
Major Products Formed
Oxidation: Alcohols or ketones.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Lithium;2,2,4,4-tetramethylpentane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other lithium compounds.
Biology: Investigated for its potential use in biological assays and as a tool for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of mood disorders.
Industry: Used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of lithium;2,2,4,4-tetramethylpentane involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2,2,4,4-Tetramethylpentane: The parent hydrocarbon.
Lithium;2,2,4,4-tetramethylpentan-3-ylideneamide: A related lithium compound with different functional groups.
3-chloro-2,2,4,4-tetramethylpentane: A halogenated derivative.
Uniqueness
Lithium;2,2,4,4-tetramethylpentane is unique due to its specific lithium substitution, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
180336-90-7 |
|---|---|
Fórmula molecular |
C9H19Li |
Peso molecular |
134.2 g/mol |
Nombre IUPAC |
lithium;2,2,4,4-tetramethylpentane |
InChI |
InChI=1S/C9H19.Li/c1-8(2,3)7-9(4,5)6;/h7H,1-6H3;/q-1;+1 |
Clave InChI |
HCLQIJMFTXOJTN-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CC(C)(C)[CH-]C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


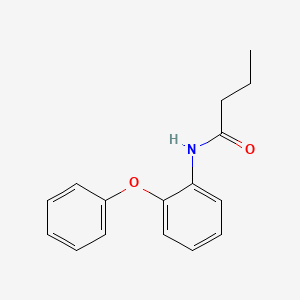
![Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B12559221.png)
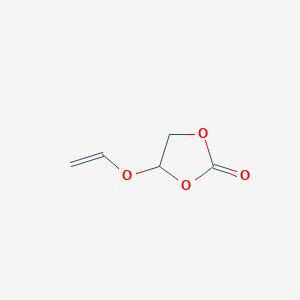
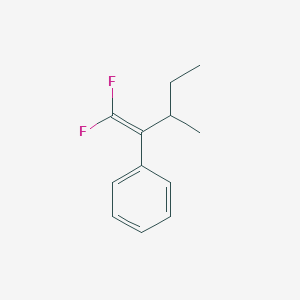
![1-Chloro-4-[2-(2-phenylethenesulfonyl)ethenyl]benzene](/img/structure/B12559232.png)
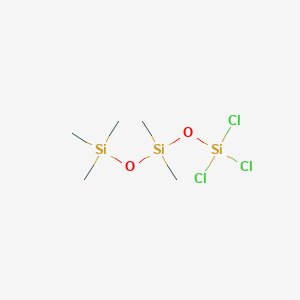
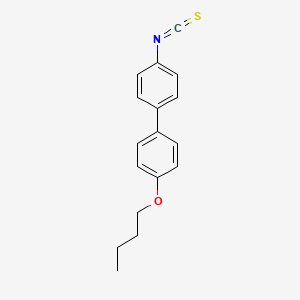
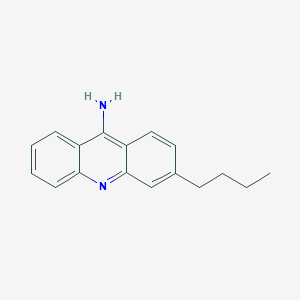

![4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline](/img/structure/B12559282.png)

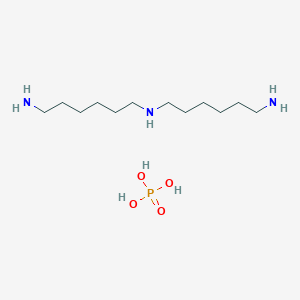

![N-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]acetamide](/img/structure/B12559308.png)
